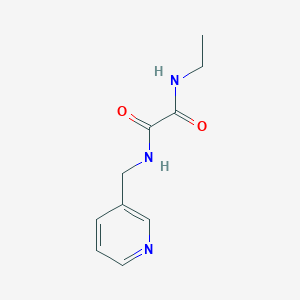![molecular formula C28H31N3O5S B11644233 Ethyl 5-cyano-4-(2-ethoxyphenyl)-2-oxo-6-({2-oxo-2-[(2,4,6-trimethylphenyl)amino]ethyl}sulfanyl)-1,2,3,4-tetrahydropyridine-3-carboxylate](/img/structure/B11644233.png)
Ethyl 5-cyano-4-(2-ethoxyphenyl)-2-oxo-6-({2-oxo-2-[(2,4,6-trimethylphenyl)amino]ethyl}sulfanyl)-1,2,3,4-tetrahydropyridine-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-氰基-4-(2-乙氧基苯基)-2-氧代-6-({2-氧代-2-[(2,4,6-三甲基苯基)氨基]乙基}硫代)-1,2,3,4-四氢吡啶-3-羧酸乙酯是一种结构独特的复杂有机化合物,包含多种官能团。
准备方法
合成路线和反应条件
5-氰基-4-(2-乙氧基苯基)-2-氧代-6-({2-氧代-2-[(2,4,6-三甲基苯基)氨基]乙基}硫代)-1,2,3,4-四氢吡啶-3-羧酸乙酯的合成通常涉及多步有机反应。该过程从制备中间体化合物开始,然后在各种反应条件下进行反应,形成最终产物。常见的合成路线包括:
缩合反应: 将较小的分子组合成较大的化合物。
环化反应: 形成四氢吡啶环结构。
官能团转化: 引入氰基、乙氧基和其他官能团。
工业生产方法
这种化合物的工业生产可能涉及大型化学反应器和优化的反应条件,以确保高收率和纯度。通常采用连续流动合成和自动反应监测等技术来提高效率和可扩展性。
化学反应分析
反应类型
5-氰基-4-(2-乙氧基苯基)-2-氧代-6-({2-氧代-2-[(2,4,6-三甲基苯基)氨基]乙基}硫代)-1,2,3,4-四氢吡啶-3-羧酸乙酯会发生各种化学反应,包括:
氧化: 将官能团转化为更高的氧化态。
还原: 将官能团还原为更低的氧化态。
取代: 用另一个官能团取代一个官能团。
加成: 在化合物中添加新的官能团。
常用试剂和条件
这些反应中常用的试剂包括氧化剂(例如,高锰酸钾),还原剂(例如,硼氢化钠)和各种催化剂(例如,负载在碳上的钯)。反应条件如温度、压力和溶剂选择被仔细控制,以实现所需的转化。
形成的主要产物
这些反应形成的主要产物取决于所用试剂和具体的反应条件。例如,氧化可能会产生羧酸,而还原可能会产生醇或胺。
科学研究应用
5-氰基-4-(2-乙氧基苯基)-2-氧代-6-({2-氧代-2-[(2,4,6-三甲基苯基)氨基]乙基}硫代)-1,2,3,4-四氢吡啶-3-羧酸乙酯具有广泛的科学研究应用,包括:
化学: 用作合成更复杂分子的构建块。
生物学: 研究其潜在的生物活性及其与生物分子的相互作用。
医药: 探索其潜在的治疗特性,例如抗炎或抗癌作用。
工业: 用于开发新材料和化学工艺。
作用机制
5-氰基-4-(2-乙氧基苯基)-2-氧代-6-({2-氧代-2-[(2,4,6-三甲基苯基)氨基]乙基}硫代)-1,2,3,4-四氢吡啶-3-羧酸乙酯的作用机制涉及其与特定分子靶标和途径的相互作用。这些相互作用可能包括与酶、受体或其他生物分子的结合,从而导致生物过程的调节。确切的途径和靶标取决于具体的应用和使用环境。
相似化合物的比较
5-氰基-4-(2-乙氧基苯基)-2-氧代-6-({2-氧代-2-[(2,4,6-三甲基苯基)氨基]乙基}硫代)-1,2,3,4-四氢吡啶-3-羧酸乙酯可以与其他类似化合物进行比较,例如:
- Ethyl 2-cyano-4-oxo-2-(2-oxo-2-phenylethyl)-4-phenylbutanoate
- Ethyl 2-cyano-3-(5-(2-ethoxyphenyl)-2-furyl)-2-propenoate
这些化合物在结构上相似,但在官能团和整体分子结构方面有所不同,从而导致独特的性质和应用。
属性
分子式 |
C28H31N3O5S |
|---|---|
分子量 |
521.6 g/mol |
IUPAC 名称 |
ethyl 5-cyano-4-(2-ethoxyphenyl)-2-oxo-6-[2-oxo-2-(2,4,6-trimethylanilino)ethyl]sulfanyl-3,4-dihydro-1H-pyridine-3-carboxylate |
InChI |
InChI=1S/C28H31N3O5S/c1-6-35-21-11-9-8-10-19(21)23-20(14-29)27(31-26(33)24(23)28(34)36-7-2)37-15-22(32)30-25-17(4)12-16(3)13-18(25)5/h8-13,23-24H,6-7,15H2,1-5H3,(H,30,32)(H,31,33) |
InChI 键 |
OPYGTMMRIQONFH-UHFFFAOYSA-N |
规范 SMILES |
CCOC1=CC=CC=C1C2C(C(=O)NC(=C2C#N)SCC(=O)NC3=C(C=C(C=C3C)C)C)C(=O)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[(2Z)-2-{[(2-bromophenyl)carbonyl]amino}-3-(4-nitrophenyl)prop-2-enoyl]valine](/img/structure/B11644155.png)
![3-methyl-N-{[6-methyl-2-(4-methylphenyl)-2H-benzotriazol-5-yl]carbamothioyl}-1-benzofuran-2-carboxamide](/img/structure/B11644169.png)
![2-[2-oxo-2-(4,4,8-trimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)ethyl]hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B11644182.png)
![2-Ethoxy-6-iodo-4-{[(5Z)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl}phenyl benzenesulfonate](/img/structure/B11644190.png)
![N,N'-bis[4-(acetylamino)phenyl]hexanediamide](/img/structure/B11644192.png)
![(2E)-5-(4-chlorobenzyl)-2-[(2E)-(3,4-dimethoxybenzylidene)hydrazinylidene]-1,3-thiazolidin-4-one](/img/structure/B11644195.png)
![N-[2-(4-ethoxyphenyl)-1,3-benzoxazol-5-yl]-3-methylbenzamide](/img/structure/B11644205.png)

![Ethyl (2Z)-2-[(1-benzyl-1H-indol-3-YL)methylidene]-7-methyl-3-oxo-5-[2-(propan-2-yloxy)phenyl]-2H,3H,5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11644216.png)

![(2E)-5-(2-chlorobenzyl)-2-[(2E)-(furan-2-ylmethylidene)hydrazinylidene]-1,3-thiazolidin-4-one](/img/structure/B11644220.png)
![2-{3-bromo-4-[(2-fluorobenzyl)oxy]-5-methoxyphenyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11644226.png)
![2-bromo-N-{[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]carbamothioyl}benzamide](/img/structure/B11644237.png)

